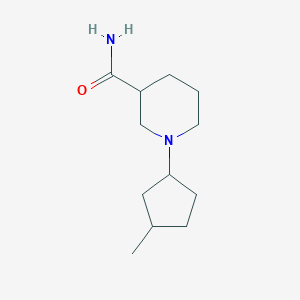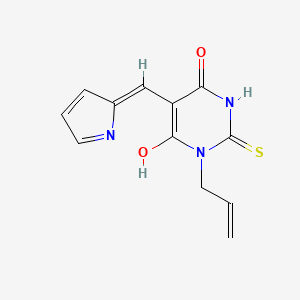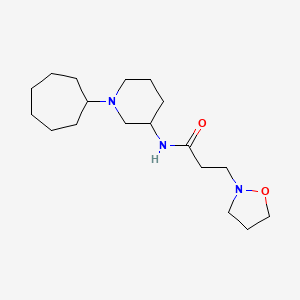
1-(3-methylcyclopentyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylcyclopentyl)-3-piperidinecarboxamide, also known as SR9011, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It was first synthesized in 2012 and has since been the subject of numerous studies.
Mécanisme D'action
1-(3-methylcyclopentyl)-3-piperidinecarboxamide works by activating a protein called Rev-erbα, which plays a key role in regulating the body's circadian rhythm and metabolism. By activating Rev-erbα, this compound can help regulate the body's metabolism, leading to improved energy balance and glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance, reduce insulin resistance, and increase energy expenditure in animal models. It has also been shown to improve endurance and muscle strength in mice, making it a potential candidate for athletic performance enhancement.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-methylcyclopentyl)-3-piperidinecarboxamide in lab experiments is its specificity for Rev-erbα, which allows for targeted modulation of the circadian rhythm and metabolism. However, one limitation is the lack of long-term safety data, as well as the potential for off-target effects.
Orientations Futures
There are several potential future directions for research on 1-(3-methylcyclopentyl)-3-piperidinecarboxamide, including:
1. Further studies on its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes.
2. Investigation of its effects on other physiological systems, such as the immune system and the nervous system.
3. Development of more specific and potent Rev-erbα agonists for therapeutic use.
4. Exploration of its potential as a performance-enhancing drug in athletics.
5. Investigation of its potential as a treatment for sleep disorders and other circadian rhythm disorders.
In conclusion, this compound is a synthetic compound that has potential applications in a variety of scientific fields. Its mechanism of action involves activation of Rev-erbα, leading to improved metabolic function and potential athletic performance enhancement. While there are advantages to using this compound in lab experiments, there are also limitations and potential risks that need to be considered. Further research is needed to fully understand the potential of this compound and its future applications.
Méthodes De Synthèse
The synthesis of 1-(3-methylcyclopentyl)-3-piperidinecarboxamide involves a multistep process that begins with the reaction of 3-methylcyclopentanone with ethylmagnesium bromide to form the corresponding alcohol. This is followed by the conversion of the alcohol to the corresponding chloride, which is then reacted with piperidine to form this compound.
Applications De Recherche Scientifique
1-(3-methylcyclopentyl)-3-piperidinecarboxamide has been shown to have potential applications in a variety of scientific fields, including pharmacology, biochemistry, and physiology. It has been studied for its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes, as well as for its potential to enhance athletic performance.
Propriétés
IUPAC Name |
1-(3-methylcyclopentyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-4-5-11(7-9)14-6-2-3-10(8-14)12(13)15/h9-11H,2-8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEINKPTFWVMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6023782.png)
![1-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)isoquinoline trifluoroacetate](/img/structure/B6023792.png)
![3-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanamide](/img/structure/B6023799.png)
![N,N'-[methylenebis(2-methoxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B6023811.png)
![2-{1-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6023817.png)
![2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6023821.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6023827.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6023834.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6023846.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6023870.png)

![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B6023877.png)
![3'-{[1-(2-hydroxyphenyl)ethylidene]amino}-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B6023890.png)